(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a dicyclohexylphosphanyl group and a tetramethyl-tetrahydronaphthalenyl moiety. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactionsThe final step involves the formation of the sulfinamide linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest .
Medicine
In medicine, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is investigated for its potential therapeutic applications. This includes its role as a pharmacological agent targeting specific molecular pathways .
Industry
In industrial applications, this compound is used in the synthesis of advanced materials and as a catalyst in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine
- 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)benzoic acid
- Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate
Uniqueness
What sets ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide apart from similar compounds is its combination of a dicyclohexylphosphanyl group and a tetramethyl-tetrahydronaphthalenyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C37H56NOPS |
---|---|
Molecular Weight |
593.9 g/mol |
IUPAC Name |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H56NOPS/c1-35(2,3)41(39)38-34(27-22-23-31-32(26-27)37(6,7)25-24-36(31,4)5)30-20-14-15-21-33(30)40(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h14-15,20-23,26,28-29,34,38H,8-13,16-19,24-25H2,1-7H3/t34-,41?/m0/s1 |
InChI Key |
PANKIFTUMQDCAC-YUBUVMJQSA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)NS(=O)C(C)(C)C)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)NS(=O)C(C)(C)C)(C)C)C |
Origin of Product |
United States |
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